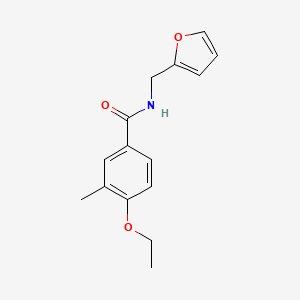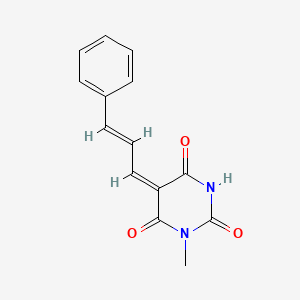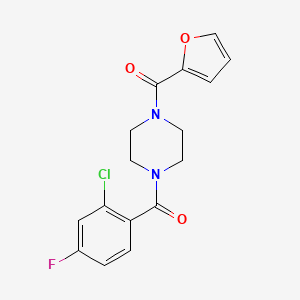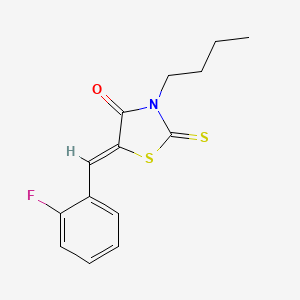
4-ethoxy-N-(2-furylmethyl)-3-methylbenzamide
Übersicht
Beschreibung
4-ethoxy-N-(2-furylmethyl)-3-methylbenzamide is a chemical compound that has gained increasing attention in the scientific research community due to its potential applications in various fields. This compound is commonly referred to as EFM-MB and has been synthesized using different methods. Its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments have been studied extensively.
Wirkmechanismus
EFM-MB exerts its biological effects by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by removing acetyl groups from histones. HDAC inhibition leads to the accumulation of acetylated histones, which in turn leads to changes in gene expression. EFM-MB has been shown to selectively inhibit HDAC6, which plays a crucial role in the regulation of cell motility, migration, and invasion.
Biochemical and Physiological Effects
EFM-MB has been shown to induce cell cycle arrest, apoptosis, and autophagy in cancer cells. It also inhibits cell migration and invasion by suppressing the expression of matrix metalloproteinases (MMPs) and vascular endothelial growth factor (VEGF). In addition, EFM-MB has been shown to enhance the anti-tumor activity of other chemotherapeutic agents.
Vorteile Und Einschränkungen Für Laborexperimente
EFM-MB has several advantages for laboratory experiments, including its high yield of synthesis, selectivity for HDAC6, and potential applications in various fields. However, EFM-MB has some limitations, including its relatively low potency compared to other HDAC inhibitors and its potential toxicity at high concentrations.
Zukünftige Richtungen
Several future directions for research on EFM-MB can be identified. These include:
1. Further optimization of the synthesis method to improve the yield and purity of EFM-MB.
2. Investigation of the structure-activity relationships of EFM-MB and its analogs to identify compounds with improved pharmacological properties.
3. Evaluation of the efficacy of EFM-MB in preclinical models of cancer and other diseases.
4. Study of the molecular mechanisms underlying the anti-tumor activity of EFM-MB.
5. Development of new materials based on EFM-MB and its analogs with unique properties.
Conclusion
In conclusion, EFM-MB is a promising chemical compound with potential applications in various fields. Its synthesis, mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions have been extensively studied. Further research on this compound is needed to fully understand its potential and to develop new compounds with improved pharmacological properties.
Wissenschaftliche Forschungsanwendungen
EFM-MB has been studied for its potential applications in various fields, including cancer research, drug design, and materials science. In cancer research, EFM-MB has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In drug design, EFM-MB has been used as a template for designing novel compounds with improved pharmacological properties. In materials science, EFM-MB has been used as a building block for the synthesis of new materials with unique properties.
Eigenschaften
IUPAC Name |
4-ethoxy-N-(furan-2-ylmethyl)-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-3-18-14-7-6-12(9-11(14)2)15(17)16-10-13-5-4-8-19-13/h4-9H,3,10H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXHCLHBQHOMWRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NCC2=CC=CO2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-(furan-2-ylmethyl)-3-methylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-(methylthio)-N-[4-(1-pyrrolidinyl)benzyl]benzenesulfonamide](/img/structure/B4846211.png)


![4-{5-[(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)thio]-1H-tetrazol-1-yl}benzamide](/img/structure/B4846221.png)


![isobutyl {5-[(2-phenoxyethyl)thio]-1,3,4-thiadiazol-2-yl}carbamate](/img/structure/B4846243.png)
![ethyl 2-({[(2-bromophenyl)amino]carbonyl}amino)-4-(4-ethoxyphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B4846251.png)

![ethyl 4-(6-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-3(4H)-yl)benzoate](/img/structure/B4846264.png)

![3-{4-[(4-ethylphenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B4846300.png)
